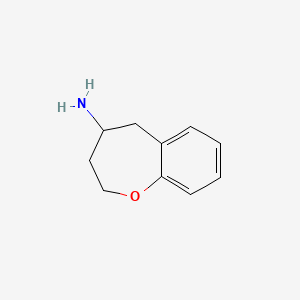

2,3,4,5-Tetrahydro-1-benzoxepin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,4,5-Tetrahydro-1-benzoxepin-4-amine is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has an empirical formula of C10H13NO and a molecular weight of 163.22 . It’s important to note that Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Synthesis Analysis

The synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-4-amine and related compounds has been described in several studies . For example, a series of trans-4-(2-(1,2,4,5-tetrahydro-3H-benzo[d]azepin-3-yl)ethyl)cyclohexan-1-amine derivatives were synthesized and biologically evaluated to discover potential antipsychotics with good drug target selectivity .Molecular Structure Analysis

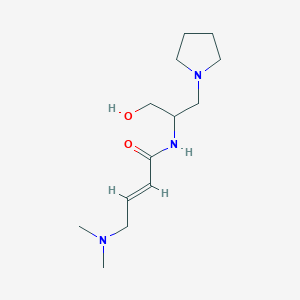

The InChI code for 2,3,4,5-Tetrahydro-1-benzoxepin-4-amine is 1S/C10H13NO/c11-9-5-6-12-10-4-2-1-3-8(10)7-9/h1-4,9H,5-7,11H2 . The compound has a molecular weight of 163.22 g/mol .Physical And Chemical Properties Analysis

2,3,4,5-Tetrahydro-1-benzoxepin-4-amine is a liquid at room temperature . The compound has a molecular weight of 163.22 g/mol .Applications De Recherche Scientifique

Anxiolytic and Analgesic Agents

Compounds derived from 2,3,4,5-tetrahydro-1-benzoxepin-4-amine have shown promising results as potential anxiolytic and analgesic agents . These compounds have been evaluated using various pharmacological tests such as the elevated plus maze (EPM) and open field (OF) tests for anxiolytic properties, and the tail flick (TF) and hot plate (HP) methods for analgesic effects .

Anti-Cancer Activity

Derivatives of 2,3,4,5-tetrahydro-1-benzoxepin-4-amine have been designed and synthesized with the introduction of alkyl or aralkyl and a sulfonyl group, which are considered pharmacophores of some antitumor drugs. These derivatives have demonstrated moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7, as indicated by their IC50 values .

Anti-Implantation Agents

Some 5-substituted derivatives of 2,3,4,5-tetrahydro-1-benzoxepin have been synthesized and evaluated for their anti-implantation activity . These studies have been conducted in mature female Sprague-Dawley rats, indicating potential applications in reproductive health and contraception .

Synthesis of Benzothiazepines

2,3,4,5-Tetrahydro-1-benzoxepin derivatives have been used in the synthesis of benzothiazepines . A method has been proposed for the synthesis of these compounds by reductive ring expansion, which could lead to the development of new condensed indole systems .

GABA A Receptor Interaction

The high anxiolytic activity of certain derivatives is explained by their pronounced interaction mainly with the benzodiazepine site of the GABA A receptor . This interaction is crucial for the development of drugs targeting anxiety disorders .

5-HT 2A Receptor Interaction

In addition to the GABA A receptor, some derivatives also show a prominent interaction with both the specific and allosteric sites of the 5-HT 2A receptor . This receptor is known to play a role in various central nervous system disorders, making these derivatives potential candidates for treating such conditions .

Safety and Hazards

Propriétés

IUPAC Name |

2,3,4,5-tetrahydro-1-benzoxepin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-9-5-6-12-10-4-2-1-3-8(10)7-9/h1-4,9H,5-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRNYXTUAFFTDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2CC1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrahydro-1-benzoxepin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methoxyphenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2854703.png)

![ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate](/img/structure/B2854705.png)

![2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2854709.png)

![N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide](/img/structure/B2854711.png)

![(4S,5S)-2-[2-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/no-structure.png)

![N-[(5-Bromopyrazin-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2854716.png)

![8-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2854718.png)

![2-fluoro-N-[(1H-imidazol-2-yl)methyl]-4-methylaniline](/img/structure/B2854722.png)

![Methyl 5-[[5-[[(2,6-difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2854724.png)

![4-({5-Chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazin-4-yl}oxy)-3-methoxybenzaldehyde](/img/structure/B2854726.png)